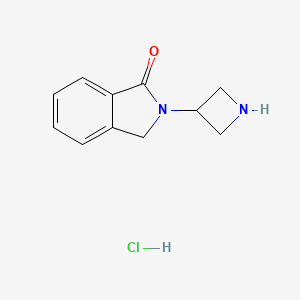
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to inherent limitations.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to obtain the target compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to scale up the production. This includes using continuous flow reactors and optimizing reaction conditions to ensure high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride involves its interaction with specific molecular targets. For instance, as a GABA-uptake inhibitor, it binds to the GABA transporter, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic implications.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants with biological activity.
(azetidin-2-yl)acetic acid:
3-(prop-1-en-2-yl)azetidin-2-one: A compound with antiproliferative and tubulin-destabilizing effects in cancer cells.
Uniqueness
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride is unique due to its specific structure, which combines the azetidine ring with an isoindoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c14-11-10-4-2-1-3-8(10)7-13(11)9-5-12-6-9;/h1-4,9,12H,5-7H2;1H |
Clave InChI |
MYMNSWSVEKAHLM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)N2CC3=CC=CC=C3C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


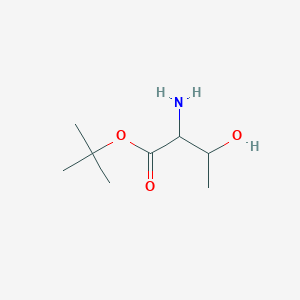
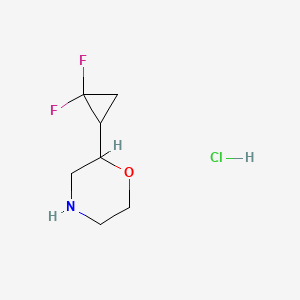
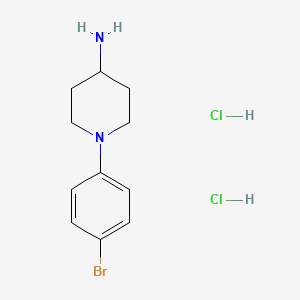

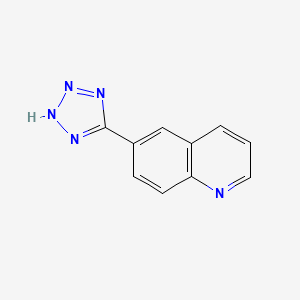

![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
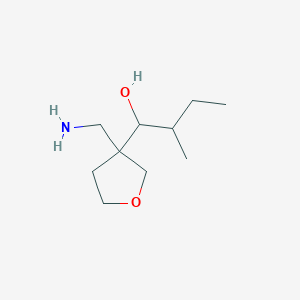
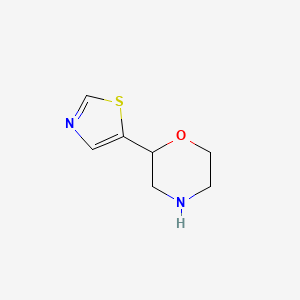
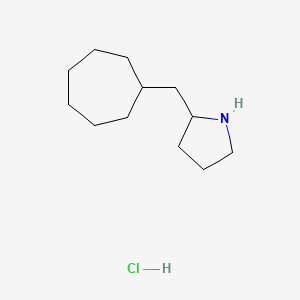
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
